molecular formula C18H15Cl2NO B1360487 (2,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-72-9

(2,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1360487
CAS No.: 898763-72-9
M. Wt: 332.2 g/mol
InChI Key: RGWOXKPCCPJDTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule also contains dichlorophenyl and phenyl groups, which are common motifs in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Bhade et al. synthesized a series of compounds containing a 2,5-dihydro-1H-imidazol-4-yl moiety . The synthesis typically involves the reaction of a dichlorophenyl compound with a 2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The pyrrole ring, in particular, can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For example, the pyrrole ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Herbicidal and Insecticidal Activities : Derivatives of N-phenylpyrazolyl aryl methanones, including compounds with structures related to the given compound, have shown promising herbicidal and insecticidal activities. This suggests potential agricultural applications (Wang et al., 2015).

Pharmaceutical Research

  • Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives structurally similar to the given compound have been synthesized and evaluated for anti-inflammatory and antibacterial activities. This indicates the compound's relevance in medicinal chemistry for developing new pharmaceuticals (Ravula et al., 2016).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies on compounds structurally similar to the given compound have provided insights into crystallography and molecular structure, which is vital for understanding the compound's chemical behavior and potential applications (Swamy et al., 2013).

Chemical Synthesis

  • Efficient Synthetic Procedures : Research has been conducted on efficient one-pot synthetic procedures for related compounds, which is significant for the practical and large-scale synthesis of such chemicals (Kaur & Kumar, 2018).

Antimicrobial Activity

  • Antimicrobial Properties : Investigations into the antimicrobial activity of related compounds, particularly in relation to their molecular structure, have been conducted. This suggests the potential for developing new antimicrobial agents (Sivakumar et al., 2021).

Formulation Development

  • Pharmaceutical Formulations : Studies involving related compounds have focused on developing formulations to increase bioavailability and efficacy in pharmaceutical applications (Burton et al., 2012).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWOXKPCCPJDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643951
Record name (2,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-72-9
Record name Methanone, (2,4-dichlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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